1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate
Description
The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate features a benzothiazole core linked to an azetidine ring esterified with a furan-2-carboxylate group. Benzothiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(12-5-3-7-19-12)20-10-8-17(9-10)15-16-11-4-1-2-6-13(11)21-15/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVGZMTVJUAELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate typically involves the reaction of benzothiazole derivatives with azetidin-3-yl furan-2-carboxylate under specific conditions. One common method involves the use of electrophilic substitution reactions, where the benzothiazole ring is functionalized with the azetidin-3-yl furan-2-carboxylate moiety. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized benzothiazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole moiety. Research indicates that derivatives of benzo[d]thiazole, including 1-(benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate, exhibit significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Tubulin Inhibition
A study demonstrated that specific analogs derived from benzo[d]thiazole inhibited the growth of various human cancer cell lines by disrupting microtubule dynamics. The compound's structure allows it to bind effectively to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.4 | HeLa |
| Analog A | 4.2 | MCF7 |
| Analog B | 6.8 | A549 |
Anti-inflammatory Properties
The anti-inflammatory potential of benzo[d]thiazole derivatives has been explored extensively. These compounds have shown promise in inhibiting H+/K+ ATPase activity, which is linked to inflammatory responses.
Case Study: H+/K+ ATPase Inhibition
In vitro studies revealed that several benzo[d]thiazole derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin. The structure-activity relationship (SAR) indicated that electron-donating groups enhance inhibitory effects on H+/K+ ATPase .
| Compound | IC50 (µM) | Inflammatory Model |
|---|---|---|
| This compound | 3.5 | Rat Paw Edema |
| Compound C | 4.0 | Carrageenan-Induced |
Antimicrobial Activity
The antimicrobial efficacy of compounds with a benzo[d]thiazole backbone has been documented in various studies. These compounds are being evaluated for their ability to combat resistant strains of bacteria and fungi.
Case Study: Antimicrobial Screening
Research conducted on a series of thiazole derivatives indicated that those containing the furan moiety displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of microbial cell membranes .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | 12 µg/mL | Staphylococcus aureus |
| Compound D | 15 µg/mL | Escherichia coli |
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, inhibiting their function and leading to cell death or other biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key distinction lies in its furan-2-carboxylate substituent. Comparisons with structurally related compounds reveal:
Physicochemical Properties
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to an azetidine ring through a furan-2-carboxylate group. The synthesis typically involves multi-step organic reactions starting from 4-methylbenzo[d]thiazole, which is reacted with azetidine derivatives under controlled conditions. This structural configuration contributes to its diverse biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazole possess broad-spectrum antibacterial and antifungal activities. For instance, compounds have been reported to inhibit bacterial growth more effectively than traditional antibiotics like ampicillin and streptomycin .
- Anticancer Activity : These compounds may induce apoptosis in cancer cells by affecting mitochondrial function and modulating apoptotic pathways. Mechanisms include up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to growth inhibition in cancer cells.
- Apoptosis Induction : By modulating key apoptotic pathways, it promotes programmed cell death in malignant cells.
- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors involved in cell signaling pathways, leading to significant biological responses .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Antimicrobial Activity
A study on thiazole derivatives revealed that certain compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Anticancer Efficacy
In vitro studies demonstrated that benzothiazole derivatives could inhibit the proliferation of various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). For example, one derivative showed an IC50 value of 6.46 µM against the amyloid beta peptide interaction implicated in Alzheimer's disease .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone | Contains a thiophene instead of a furan | Different electronic properties due to thiophene |
| (3-(benzenesulfonamido)azetidin-1-yloxy)benzo[d]thiazole | Contains a sulfonamide group | Distinct pharmacological profile |
| (3-(4-Methylbenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone | Pyrrolidine ring instead of azetidine | Potentially different biological activity due to ring structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
